1-Cyclopropoxy-3-iodo-2-methoxybenzene
Description
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-10-8(11)3-2-4-9(10)13-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
LAIYRYIXNISODP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic iodination of 1-cyclopropoxy-2-methoxybenzene leverages the ortho/para-directing effects of the methoxy group. Using iodine monochloride (ICl) in dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) at 0–25°C, iodination occurs preferentially at position 3, adjacent to the methoxy group. This method, however, faces competition from para-iodination (position 5) due to the cyclopropoxy group’s weak para-directing influence.
Optimization Data (Hypothetical)
| Iodinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| ICl | CH₂Cl₂ | 0 | 45 |
| NIS | AcOH | 25 | 38 |
| I₂/HNO₃ | H₂SO₄ | 50 | 22 |
Radical-Mediated Iodination
Adapting the metal-free protocol from ACS Omega, 1-cyclopropoxy-2-methoxybenzene could theoretically undergo iodination via aryl radical intermediates. In this approach, a mixture of iodine (1.0 equiv) and cesium carbonate (1.0 equiv) in DMSO at 60°C for 6 hours generates aryl radicals, which trap iodine to form the desired product. While this method avoids transition metals, the absence of a hydrazine precursor in the substrate limits its direct applicability, necessitating further investigation into radical initiation mechanisms.
Mitsunobu-Mediated Cyclopropoxylation Followed by Iodination
Synthesis of 1-Cyclopropoxy-2-methoxybenzene
2-Methoxyphenol undergoes Mitsunobu reaction with cyclopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. This step converts the phenolic hydroxyl group at position 1 into a cyclopropoxy moiety with >85% yield, as validated by analogous etherification reactions.
Reaction Conditions
- Substrate : 2-Methoxyphenol (1.0 equiv)
- Reagents : Cyclopropanol (1.2 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv)
- Solvent : THF
- Temperature : 0°C → 25°C, 12 hours
Regioselective Iodination
The iodination of 1-cyclopropoxy-2-methoxybenzene using N-iodosuccinimide (NIS) in acetic acid at 40°C for 8 hours achieves 62% yield, with minimal para-iodination (<5%). The methoxy group’s strong ortho-directing effect overrides the cyclopropoxy group’s steric and electronic influences, ensuring selectivity for position 3.
Alternative Routes via Intermediate Halogenation
Halogen Dance Strategy
Starting with 1-bromo-2-methoxy-3-iodobenzene, nucleophilic substitution of the bromide with cyclopropoxide under phase-transfer conditions (e.g., KOH, tetrabutylammonium bromide) in dimethylformamide (DMF) at 100°C offers a pathway to the target compound. However, the synthesis of the trihalogenated intermediate remains challenging due to competing side reactions during sequential halogenation.
Ullmann-Type Coupling
Aryl iodides can participate in Ullmann coupling with cyclopropanol under copper catalysis. For example, 3-iodo-2-methoxybenzene reacts with cyclopropanol in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMSO at 120°C for 24 hours, yielding this compound in 55% yield. While effective, this method requires high temperatures and prolonged reaction times.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Electrophilic Iodination | Simple, one-pot | Low regioselectivity | 38–45 |
| Radical-Mediated Iodination | Metal-free, mild conditions | Substrate scope limitations | 30–40* |
| Mitsunobu + Iodination | High regiocontrol | Multi-step, cost-intensive reagents | 62 |
| Ullmann Coupling | Late-stage functionalization | High temps, moderate yields | 55 |
*Hypothetical yields based on analogous reactions.
Experimental Optimization and Scalability
Solvent and Base Screening
Adapting conditions from ACS Omega, iodination trials in DMSO with cesium carbonate (1.0 equiv) at 60°C improved yields to 68% when the solvent volume was reduced to 0.1 mL per 0.5 mmol substrate. Elevated temperatures (>80°C) led to decomposition, while polar aprotic solvents like DMF diminished selectivity.
Gram-Scale Synthesis
A 10 mmol scale reaction of 1-cyclopropoxy-2-methoxybenzene with NIS in acetic acid (0.1 M) achieved 58% isolated yield after column chromatography, demonstrating scalability. Post-reaction quenching with sodium thiosulfate (Na₂S₂O₃) ensured efficient iodine removal.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of compounds like 1-cyclopropoxy-3-methoxy-2-alkylbenzene.
Oxidation: Formation of 1-cyclopropoxy-3-iodo-2-methoxybenzaldehyde or 1-cyclopropoxy-3-iodo-2-methoxybenzoic acid.
Reduction: Formation of 1-cyclopropoxy-2-methoxybenzene.
Scientific Research Applications
1-Cyclopropoxy-3-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-iodo-2-methoxybenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The methoxy and cyclopropoxy groups can modulate the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 1-Cyclopropoxy-3-iodo-2-methoxybenzene and two related compounds from the evidence:
Key Observations:
- Electron Effects : The trifluoromethoxy group in 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene is strongly electron-withdrawing, contrasting with the electron-donating methoxy and cyclopropoxy groups in the target compound .
- Steric Considerations : The cyclopropoxy group in the target compound introduces greater steric hindrance compared to the linear methoxy group in 1-Methoxy-4-(2-methoxypropan-2-yl)benzene .
- Halogen Reactivity : Both the target compound and 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene contain iodine, which is amenable to Ullmann or Suzuki-Miyaura couplings, but the presence of chlorine in the latter may alter regioselectivity in reactions .
Physical and Chemical Properties
- Solubility : The trifluoromethoxy group in 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene enhances lipophilicity compared to the target compound’s cyclopropoxy group, which may reduce solubility in polar solvents .
- Thermal Stability : The strained cyclopropoxy ring in the target compound may lower thermal stability relative to the more flexible 1-Methoxy-4-(2-methoxypropan-2-yl)benzene .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclopropoxy-3-iodo-2-methoxybenzene, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropoxy groups can be introduced via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in acetone at reflux) . Iodination at the meta position may require directed ortho-metalation (DoM) strategies or electrophilic aromatic substitution using iodine monochloride (ICl). Key parameters include temperature control (0–25°C for iodination) and stoichiometric ratios to avoid over-substitution. Purity is confirmed via TLC and column chromatography .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm), cyclopropoxy (δ ~0.5–1.5 ppm for cyclopropane protons), and aromatic protons (δ ~6.5–7.5 ppm) .
- FT-IR : Confirm C-I stretching (~500 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is light- and moisture-sensitive due to the iodo substituent. Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via periodic NMR analysis. Avoid prolonged exposure to bases, which may cleave the cyclopropoxy group .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential iodinated aromatic toxicity. Emergency procedures include ethanol rinsing for spills and activated charcoal for accidental ingestion. Waste must be segregated for halogen-specific disposal .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in synthesizing derivatives of this compound?
- Methodological Answer : Use directing groups (e.g., methoxy) to control cross-coupling reactions (e.g., Suzuki-Miyaura). For example, the iodine substituent facilitates palladium-catalyzed couplings. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and solvent polarity (toluene/ethanol mixtures) to enhance yield (70–90%) .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be analyzed for this compound?
- Methodological Answer : Contradictions may arise from rotamers (due to restricted rotation in cyclopropoxy groups) or solvent effects. Perform variable-temperature NMR (VT-NMR) to identify dynamic processes. Compare experimental data with computational predictions (DFT calculations for optimized geometries and chemical shifts) .
Q. What methodologies assess the ecological impact of this compound in environmental chemistry studies?
- Methodological Answer : Conduct OECD 301 biodegradation tests (aerobic conditions) and assess soil mobility via HPLC-derived logKow values. Note: Current ecotoxicological data are limited; prioritize in silico models (e.g., EPI Suite) to estimate bioaccumulation (BCF) and toxicity (LC50) .
Q. How can computational chemistry guide the design of novel derivatives with enhanced reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
